Cardanol
Overview
Description
Cardanol is a phenolic lipid derived from anacardic acid, which is the main component of cashew nut shell liquid. Cashew nut shell liquid is a byproduct of the cashew nut processing industry. This compound is a renewable resource and is known for its unique structural features, which include a phenolic hydroxyl group, an aromatic ring, and an alkenyl side chain with varying degrees of unsaturation. This compound is widely used in the chemical industry for the production of resins, coatings, frictional materials, and surfactants .
Mechanism of Action
Target of Action
Cardanol, also known as “this compound triene”, is a phenolic compound derived from cashew nut shell liquid (CNSL) that has been found to have potential applications in various industries . It also has potential applications in the production of biobased polymers, surfactants, and plasticizers .
Mode of Action
This compound’s mode of action is complex and multifaceted. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin . Additionally, it has been found to interact with various other biological targets, potentially influencing a range of biochemical processes
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the activity of tyrosinase, thereby potentially affecting melanin production . Additionally, it has been found to influence the polymerization reactions, which could have implications for the production of biobased polymers . .
Pharmacokinetics
Some studies suggest that this compound and its derivatives have potential as therapeutic agents for various conditions, including alzheimer’s disease . These studies suggest that this compound may have favorable pharmacokinetic properties, but more research is needed to fully understand its ADME profile.
Result of Action
This compound has been shown to have anti-proliferative effects on cancer cells . This suggests that it may have potential as a therapeutic agent for cancer. Additionally, it has been found to have antioxidant properties , which could have various beneficial effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the extraction and refining processes can influence the composition and properties of this compound . Additionally, the reaction of this compound with other substances, such as formaldehyde, can result in complex structures with different properties . Therefore, the action environment can have a significant impact on the effectiveness of this compound.
Biochemical Analysis
Biochemical Properties
Cardanol’s unique structure, which combines phenolic and a long alkyl side chain at the meta position to the hydroxyl moiety, makes it a remarkable starting material for several other useful bioactive compounds . The direct ozonolysis of this compound produces unique monomer 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal along with several other oxidation products .
Cellular Effects
This compound and its derivatives have shown high levels of inhibition against various organisms, suggesting that they have significant effects on cellular processes
Molecular Mechanism
Its antimicrobial activities suggest that it may interact with biomolecules in a way that inhibits the growth of certain organisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time. For example, the ozonolysis of this compound has been demonstrated using a simple tubular reactor, with maximum yields obtained at specific temperatures and times .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been detailed in the available literature, its antimicrobial activities suggest that it could have significant effects at certain concentrations .
Metabolic Pathways
Its role in the synthesis of bio-based monomers via continuous flow ozonolysis suggests that it may interact with certain enzymes or cofactors .
Subcellular Localization
Its unique chemical structure suggests that it may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cardanol is typically obtained through the vacuum distillation of cashew nut shell liquid. The process involves roasting the cashew nut shells to extract the liquid, followed by vacuum distillation to separate this compound from other components such as cardol and anacardic acid .
Industrial Production Methods: In an industrial setting, this compound is produced by heating cashew nut shells to around 180-200°C to extract the cashew nut shell liquid. The liquid is then subjected to vacuum distillation to isolate this compound. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Cardanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce quinones and other oxidation products.
Reduction: Hydrogenation of this compound converts the unsaturated alkenyl side chain into a saturated alkyl chain.
Substitution: The phenolic hydroxyl group in this compound can participate in substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Ozone or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel is used for hydrogenation.
Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.
Major Products:
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Produces hydrogenated this compound with a saturated alkyl side chain.
Substitution: Produces ethers and esters of this compound.
Scientific Research Applications
Cardanol has a wide range of applications in scientific research, including:
Chemistry: Used as a raw material for the synthesis of polymers, resins, and surfactants.
Biology: this compound and its derivatives have shown potential as antimicrobial and antioxidant agents.
Comparison with Similar Compounds
Cardanol is unique due to its renewable nature and the presence of a phenolic hydroxyl group, an aromatic ring, and an alkenyl side chain. Similar compounds include:
Anacardic Acid: Also derived from cashew nut shell liquid, anacardic acid has similar structural features but differs in its carboxylic acid group.
This compound’s unique combination of structural features makes it a versatile and valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-pentadeca-8,11,14-trienylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLVYUIAMRUBRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391182 | |
Record name | Phenol, 3-(8,11,14-pentadecatrienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63502-71-6 | |
Record name | Phenol, 3-(8,11,14-pentadecatrienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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